molecular formula C7H6FNO3 B1359146 2-Fluoro-4-methyl-6-nitrophenol CAS No. 2070-43-1

2-Fluoro-4-methyl-6-nitrophenol

Cat. No. B1359146
Key on ui cas rn: 2070-43-1
M. Wt: 171.13 g/mol
InChI Key: HZSTVMNAYZSGTO-UHFFFAOYSA-N
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Patent
US07737166B2

Procedure details

70% Nitric acid (d=1.42) (5.5 ml, 87.4 mmol) was dropwise added to an acetic acid (105 ml) solution of 2-fluoro-4-methyl-phenol (10.5 g, 83.2 mmol), taking 20 minutes, followed by stirring at room temperature for 30 minutes. Water was added to the reaction liquid, followed by extraction three times with diethyl ether, the organic layer was washed with saturated brine, dried over anhydrous magnesium sulfate. After filtration and concentration under reduced pressure, the resulting residue was subjected to column chromatography, and the eluate with n-hexane:ethyl acetate (10:1) was concentrated under reduced pressure to obtain the entitled compound (5.47 g, 31%) as a yellow solid.
Quantity
5.5 mL
Type
reactant
Reaction Step One
Quantity
105 mL
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
31%

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].C(O)(=O)C.[F:9][C:10]1[CH:15]=[C:14]([CH3:16])[CH:13]=[CH:12][C:11]=1[OH:17]>O>[F:9][C:10]1[CH:15]=[C:14]([CH3:16])[CH:13]=[C:12]([N+:1]([O-:4])=[O:2])[C:11]=1[OH:17]

Inputs

Step One
Name
Quantity
5.5 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
105 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
10.5 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
followed by extraction three times with diethyl ether
WASH
Type
WASH
Details
the organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration and concentration under reduced pressure
CONCENTRATION
Type
CONCENTRATION
Details
the eluate with n-hexane:ethyl acetate (10:1) was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
FC1=C(C(=CC(=C1)C)[N+](=O)[O-])O
Measurements
Type Value Analysis
AMOUNT: MASS 5.47 g
YIELD: PERCENTYIELD 31%
YIELD: CALCULATEDPERCENTYIELD 38.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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